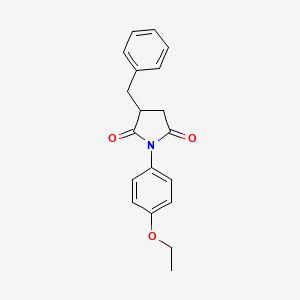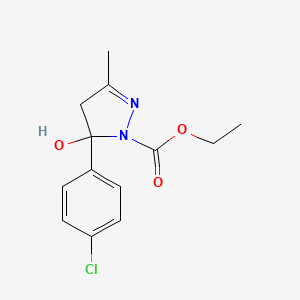![molecular formula C17H18N4O B5120796 N-[3-(1H-indol-1-yl)propyl]-5-methyl-2-pyrazinecarboxamide](/img/structure/B5120796.png)
N-[3-(1H-indol-1-yl)propyl]-5-methyl-2-pyrazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(1H-indol-1-yl)propyl]-5-methyl-2-pyrazinecarboxamide is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is commonly referred to as IPMP, and it has been shown to have a wide range of potential applications in scientific research.
科学研究应用
IPMP has been shown to have a wide range of potential applications in scientific research. It has been studied for its potential as an anti-inflammatory agent, an analgesic, and an anti-cancer agent. IPMP has also been shown to have potential as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease.
作用机制
The mechanism of action of IPMP is not fully understood, but it is believed to act on the endocannabinoid system. Specifically, IPMP has been shown to inhibit the enzyme FAAH, which is responsible for the breakdown of the endocannabinoid anandamide. This inhibition leads to an increase in anandamide levels, which in turn activates the CB1 and CB2 receptors in the brain and body.
Biochemical and Physiological Effects
IPMP has been shown to have a range of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which may be due to its ability to inhibit the production of cytokines and chemokines. IPMP has also been shown to have analgesic properties, which may be due to its ability to activate the endocannabinoid system. Additionally, IPMP has been shown to have anti-cancer properties, which may be due to its ability to induce apoptosis in cancer cells.
实验室实验的优点和局限性
One advantage of using IPMP in lab experiments is that it is a relatively stable compound that can be easily synthesized. Additionally, IPMP has been extensively studied, so there is a large body of literature available on its properties and potential applications. However, one limitation of using IPMP in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
未来方向
There are several future directions for research on IPMP. One area of interest is the development of IPMP analogs with improved pharmacokinetic properties. Another area of interest is the investigation of IPMP's potential as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of IPMP and its potential applications in the treatment of cancer and other diseases.
Conclusion
In conclusion, N-[3-(1H-indol-1-yl)propyl]-5-methyl-2-pyrazinecarboxamide is a chemical compound with a wide range of potential applications in scientific research. Its synthesis method is relatively simple, and it has been extensively studied for its potential as an anti-inflammatory agent, an analgesic, and an anti-cancer agent. While its mechanism of action is not fully understood, IPMP has been shown to have a range of biochemical and physiological effects. Further research is needed to fully understand the potential applications of IPMP and to develop improved analogs for use in scientific research.
合成方法
The synthesis of IPMP involves the reaction of 5-methyl-2-pyrazinecarboxylic acid with 3-(1H-indol-1-yl)propylamine in the presence of a coupling agent such as DCC or EDC. This reaction yields IPMP as a white crystalline solid with a melting point of 126-128°C. The purity of the compound can be confirmed by NMR spectroscopy and mass spectrometry.
属性
IUPAC Name |
N-(3-indol-1-ylpropyl)-5-methylpyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-13-11-20-15(12-19-13)17(22)18-8-4-9-21-10-7-14-5-2-3-6-16(14)21/h2-3,5-7,10-12H,4,8-9H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZRCRWLXOIVLLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NCCCN2C=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1H-indol-1-yl)propyl]-5-methyl-2-pyrazinecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 3-bromobenzoate](/img/structure/B5120724.png)
![N-ethyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-pyridazinecarboxamide](/img/structure/B5120729.png)
![{3-[5-(5-methyl-2-pyrazinyl)-1,2,4-oxadiazol-3-yl]phenyl}methanol](/img/structure/B5120735.png)


![5-({1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5120749.png)
![3,4,5-trimethoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B5120750.png)
![2,4-dichloro-N'-[(2,4-dimethylphenoxy)acetyl]benzohydrazide](/img/structure/B5120753.png)
![2-cyano-3-[5-(3,4-dichlorophenyl)-2-furyl]-N-(3-methoxypropyl)acrylamide](/img/structure/B5120760.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-chlorobenzoyl)piperazine](/img/structure/B5120762.png)


![N~2~-benzyl-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5120804.png)
![N-isobutyl-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B5120811.png)